molecular formula C16H10BrN3O B502062 2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile CAS No. 353262-89-2

2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile

Cat. No.: B502062
CAS No.: 353262-89-2
M. Wt: 340.17g/mol
InChI Key: VADMXOZPLCPNDT-UHFFFAOYSA-N
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Description

2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile is a chemical compound for research use only; it is not for human or veterinary diagnostic or therapeutic uses. Indolizine derivatives are a significant class of nitrogen-bridgehead fused ring systems known for their remarkable biological activities and optical properties . This compound features a bromobenzoyl substituent and a carbonitrile group, making it a valuable intermediate for synthesizing more complex heterocyclic systems. Its structure is analogous to other indolizine-carbonitrile compounds investigated for their potential applications . Researchers utilize such indolizine derivatives in various fields, including medicinal chemistry for drug discovery and materials science for developing new organic materials. The molecular framework is frequently constructed via efficient one-pot multi-component reactions or 1,3-dipolar cycloadditions starting from commercially available materials . Handle with care. Refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O/c17-11-6-4-10(5-7-11)16(21)15-14(19)12(9-18)13-3-1-2-8-20(13)15/h1-8H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADMXOZPLCPNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromobenzoyl chloride with 2-aminoindolizine-1-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetonitrile, as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Halogen-Substituted Analogs: Bromo vs. Fluoro

The 4-fluorobenzoyl analog (2-amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile) represents a close structural variant, differing only in the halogen substituent (Br → F). Key distinctions include:

  • Synthetic Precursors : 4-Bromobenzoyl chloride (melting point: 38–42°C, boiling point: 246°C ) is a precursor for the brominated compound, while 4-fluorobenzoyl chloride would be used for the fluoro analog.
Property 4-Bromobenzoyl Derivative 4-Fluorobenzoyl Derivative (Hypothesized)
Halogen Atomic Radius 1.85 Å 0.64 Å
Lipophilicity (LogP) Higher (Br is more lipophilic) Lower
Synthetic Accessibility High (stable precursor ) Moderate

Biological Implications : Bromine’s bulkiness might sterically hinder target binding but enhance metabolic stability compared to fluorine .

Functional Group Variants: Amino vs. Hydroxyphenyl

Compound 5g (3-(4-bromobenzoyl)-2-(4-hydroxyphenyl)indolizine-1-carbonitrile) shares the 4-bromobenzoyl group but replaces the amino group with a 4-hydroxyphenyl substituent. Key differences include:

  • Hydrogen Bonding: The amino group in the target compound may act as a hydrogen bond donor, whereas the hydroxyl group in 5g serves as both donor and acceptor.
Property Target Compound 5g
Substituent at Position 2 Amino (-NH₂) 4-Hydroxyphenyl (-C₆H₄OH)
Molecular Formula C₂₃H₁₅BrN₂O₂ (reported) C₂₃H₁₅BrN₂O₂ (reported)
Yield 85% 85%

Hypothesized Activity: The amino group’s smaller size and hydrogen-bonding capacity might enhance interactions with microbial targets compared to the bulkier hydroxyphenyl group .

Comparison of Physicochemical Properties

While direct data for the target compound’s melting point or solubility are unavailable, inferences can be drawn from analogs:

  • 4-Bromobenzoyl Chloride: Melts at 38–42°C , suggesting that brominated derivatives may exhibit higher melting points than non-halogenated analogs due to increased molecular weight and halogen bonding.
  • Hydroxyphenyl Substituent: Introduces polarity, likely reducing LogP compared to the amino-substituted compound.

Research Implications and Limitations

  • Antimicrobial Potential: The indolizine-1-carbonitrile scaffold shows promise for antimicrobial development, but comparative efficacy data between halogenated and functionalized analogs are needed .
  • Synthetic Challenges : High yields (85%) for both the target compound and 5g suggest robust synthetic routes, but structural inconsistencies in reported formulas require clarification .

Biological Activity

2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile is a compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anti-inflammatory, antimicrobial, and anticancer agent based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features an indolizine core with a bromobenzoyl substituent. The synthesis typically involves a one-pot reaction combining aromatic aldehydes, malononitrile, and specific chlorinated pyridine derivatives under controlled conditions .

1. Anti-inflammatory Activity

One of the primary areas of interest for this compound is its inhibitory effect on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Research indicates that this compound exhibits significant COX-2 inhibitory activity with an IC50 value comparable to indomethacin, a well-known anti-inflammatory drug .

Table 1: COX-2 Inhibition Data

CompoundIC50 (µM)
2-Amino-3-(4-bromobenzoyl)indolizine~6.99
Indomethacin6.84
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine5.84

The mechanism of action is primarily attributed to hydrophobic interactions between the compound and key amino acid residues in the COX-2 binding site .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies show that derivatives of indolizines, including the bromobenzoyl variant, demonstrate potent antibacterial and antifungal activities. For instance, compounds related to this structure have shown effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL .

Table 2: Antimicrobial Activity Data

CompoundActivity TypeMIC (µg/mL)
2-Amino-3-(4-bromobenzoyl)indolizineAntibacterial16–256
Related Indolizine DerivativeAntifungal8–32

3. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of indolizine derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing moderate cytotoxicity with IC50 values indicating effective inhibition of cell proliferation .

Table 3: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)
HepG2 (Liver Cancer)41.6
L-02 (Normal Liver)53.5

Case Studies

A notable case study involved the evaluation of the compound's effect on tumor growth in xenograft models. The treatment led to a significant reduction in tumor size, suggesting that the compound may interfere with cancer cell metabolism or induce apoptosis .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Amino-3-(4-bromobenzoyl)indolizine-1-carbonitrile, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves two steps: (1) Formation of a quaternary salt via nucleophilic substitution between 4-aminopyridine and phenacyl bromides in anhydrous acetone (89% yield for intermediate 1d) and (2) Cyclization with electron-deficient acetylenes (e.g., ethylpropiolate) in dry DMF using K₂CO₃ as a base (78% yield for final compound 2g) . Key yield improvements include strict anhydrous conditions, TLC monitoring, and purification via column chromatography (hexane:ethyl acetate). For derivatives, substituent electronic effects on the acetylene influence cyclization efficiency; electron-withdrawing groups enhance reactivity .

Q. How are structural and purity analyses performed for this compound?

  • Methodological Answer : Characterization relies on:

  • ¹H/¹³C-NMR (DMSO-d₆ or CDCl₃): Key signals include aromatic protons (δ 7.2–9.5 ppm), ester groups (δ 4.2 ppm for –OCH₂–), and benzoyl carbonyls (δ ~188 ppm) .
  • Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z = 327.2 [M+H]⁺) confirm molecular weight .
  • Elemental analysis : Acceptable C, H, N deviations (<0.4%) validate purity .
  • TLC and melting points : Used to monitor reaction progress and consistency .

Q. What preliminary biological activities have been reported, and how are these assays designed?

  • Methodological Answer : Initial screening includes:

  • Antibacterial activity : Agar diffusion assays against S. aureus and E. coli, with compound 2g showing a 14–16 mm inhibition zone (comparable to ciprofloxacin) .
  • Antioxidant assays : DPPH radical scavenging (IC₅₀ values ~50–80 μM) and lipid peroxidation inhibition (30–60% at 100 μM) using ascorbic acid as a positive control . Assays are run in triplicate with solvent blanks to minimize artifacts .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s reactivity and bioactivity?

  • Methodological Answer : Substituents on the benzoyl group (e.g., Br vs. F) modulate electron density, affecting cyclization kinetics and bioactivity. For example:

  • 4-Bromo derivatives (e.g., 2g) exhibit stronger antibacterial activity due to enhanced lipophilicity (logP ~3.2) and membrane penetration .
  • Electron-deficient acetylenes (e.g., dimethyl but-ynedioate) accelerate cyclization but may reduce solubility, requiring solvent optimization (DMF > acetone) . Computational studies (DFT) can predict substituent effects on transition states .

Q. How can contradictory bioactivity data between assays be resolved?

  • Methodological Answer : Discrepancies (e.g., high DPPH activity but low lipid peroxidation inhibition) may arise from assay-specific mechanisms:

  • DPPH measures hydrogen atom transfer, while lipid peroxidation involves chain-breaking antioxidant capacity. Cross-validate using ORAC (oxygen radical absorbance capacity) assays .
  • Dose-response curves : Ensure linearity (R² > 0.95) and test at physiologically relevant concentrations (1–100 μM) .
  • Cellular vs. cell-free assays : Compare results in bacterial cultures vs. chemical systems to identify membrane permeability limitations .

Q. What advanced spectroscopic techniques can elucidate reaction intermediates or degradation products?

  • Methodological Answer :

  • LC-MS/MS : Traces intermediates (e.g., quaternary salts) with high sensitivity and identifies degradation pathways (e.g., hydrolysis of the ester group) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the indolizine core, though crystallization may require co-crystallization agents .
  • In-situ IR spectroscopy : Monitors carbonyl group transformations during cyclization (e.g., benzoyl C=O at ~1680 cm⁻¹) .

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